tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Description
Properties
Molecular Formula |
C13H15ClF3NO2 |
|---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
WVFFWJMYJRQCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chloromethyl)-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Key Observations :
- Positional isomerism (e.g., ortho vs. meta chloromethyl) significantly alters steric and electronic profiles. The ortho isomer (target compound) exhibits higher reactivity in SN2 reactions due to proximity to the carbamate group .
- Heterocyclic analogs (e.g., pyridine derivatives) introduce nitrogen-based polarity, enhancing solubility and target binding in drug candidates .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis achieves moderate yields (~40–60%), comparable to analogs in and .
- Drug Development : Fluorinated carbamates, including the target compound, are prioritized in CNS drug design for their blood-brain barrier permeability .
- Emerging Analogs : Pyridine-based carbamates () are gaining traction in antibiotic research due to improved aqueous solubility .
Biological Activity
Tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound belonging to the carbamate class. This compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a trifluoromethyl-substituted phenyl moiety. Its chemical formula is and it has been investigated for its potential biological activity, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 309.71 g/mol
- CAS Number: 1647124-77-3
- Solubility: Not specified in the available literature.
The biological activity of this compound is largely attributed to its unique functional groups. The chloromethyl group is known to undergo nucleophilic substitution reactions, making it reactive towards various biological nucleophiles such as amines and thiols. The trifluoromethyl group enhances the compound's stability and lipophilicity, influencing its interaction with biological membranes and macromolecules.
Enzymatic Reactions
Research has shown that this compound can be involved in enzymatic reactions, particularly in kinetic resolution processes. For instance, it has been utilized in lipase-catalyzed transesterification reactions, which are crucial for the production of optically pure enantiomers in pharmaceutical applications.
Interaction with Biological Targets
Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. For example, the inclusion of a trifluoromethyl group in similar structures has been shown to increase potency against certain biological targets by improving binding affinity and selectivity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | Methyl group instead of tert-butyl | Lower lipophilicity |
| Ethyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | Ethyl group instead of tert-butyl | Moderate lipophilicity |
| Tert-butyl N-[2-(fluoromethyl)-5-(trifluoromethyl)phenyl]carbamate | Fluoromethyl instead of chloromethyl | Different reactivity due to fluorine's properties |
Case Studies
-
Kinetic Resolution Using Lipases:
- A study highlighted the use of this compound in the kinetic resolution of chiral alcohols via lipase-catalyzed transesterification. The results demonstrated high enantioselectivity and yield, emphasizing its utility in synthesizing chiral pharmaceuticals.
-
Antimicrobial Activity:
- Preliminary investigations into the antimicrobial properties of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group appears to enhance its antibacterial efficacy compared to non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate?
- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting chloromethyl intermediates with tert-butyl carbamoyl chloride under basic conditions (e.g., using potassium carbonate or TMAD as a catalyst in THF at 0–25°C). Reaction progress is monitored via TLC or HPLC, with typical retention times around 1.01 minutes under SQD-FA05 conditions .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the chloromethyl group. Use inert gas purging (N₂/Ar) to stabilize reactive intermediates.
Q. How should researchers handle stability and storage of this compound?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas. Stability studies indicate no decomposition under recommended storage, but accelerated testing (e.g., 40°C/75% RH for 14 days) is advised for long-term projects. Monitor via HPLC for purity degradation .
- Safety : Avoid exposure to moisture, strong acids/bases, or oxidizing agents due to the reactivity of the chloromethyl group .
Q. What analytical techniques are suitable for characterizing this compound?
- Techniques :
- LCMS : Confirm molecular ion peaks (e.g., m/z 1011 [M+H]+ in Example 429 ).
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~1.01 minutes) .
- NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group into the phenyl ring?
- Methodology :
- Use Ullmann coupling or directed ortho-metalation with CuI catalysts to install the trifluoromethyl group.
- Monitor reaction efficiency via <sup>19</sup>F NMR to track fluorinated intermediates .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Approach :
- Perform solubility screening in solvents like THF, DCM, and acetonitrile under controlled temperatures (20–40°C).
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
Q. How can computational modeling predict the reactivity of the chloromethyl moiety in cross-coupling reactions?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to model the energy barriers for SN2 displacement at the chloromethyl site.
- Validate predictions with experimental kinetic studies (e.g., tracking chloride release via ion chromatography) .
Q. What safety protocols are critical for handling hazardous intermediates during scale-up?
- Engineering Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
